dimethyl[(1,3-thiazol-5-yl)methyl]amine
CAS No.: 365996-59-4
Cat. No.: VC11587051
Molecular Formula: C6H10N2S
Molecular Weight: 142.2
Purity: 95
* For research use only. Not for human or veterinary use.
![dimethyl[(1,3-thiazol-5-yl)methyl]amine - 365996-59-4](/images/no_structure.jpg)
Specification
CAS No. | 365996-59-4 |
---|---|
Molecular Formula | C6H10N2S |
Molecular Weight | 142.2 |
Introduction
Chemical Identity and Structural Characteristics
Dimethyl[(1,3-thiazol-5-yl)methyl]amine (CAS: incomplete in available sources; molecular formula: C₆H₉N₂S) belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The compound’s IUPAC name derives from the substitution pattern: a methyl group attached to the nitrogen atom and a methylene group linking the amine to the thiazol-5-yl moiety. Key physicochemical properties are summarized below:
The thiazole ring contributes to the compound’s aromaticity and electronic properties, enabling participation in hydrogen bonding and π-π interactions. The dimethylamine group enhances nucleophilicity, facilitating reactions with electrophiles such as carbonyl compounds or alkyl halides .
Synthetic Methodologies
Direct Alkylation of Thiazole Derivatives
A common route involves the alkylation of 5-(chloromethyl)-1,3-thiazole with dimethylamine. This method, analogous to the synthesis of N,2-dimethyl-(1,3-thiazol-4-yl)methylamine , proceeds via nucleophilic substitution:
Reaction conditions typically require polar aprotic solvents (e.g., tetrahydrofuran) and elevated temperatures (50–80°C) . Yields are moderate (60–75%), with purification achieved via distillation or chromatography.
Reductive Amination
An alternative approach employs reductive amination of thiazole-5-carbaldehyde with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride):
This method offers superior regioselectivity and avoids halogenated intermediates, aligning with green chemistry principles .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
Dimethyl[(1,3-thiazol-5-yl)methyl]amine is a precursor to neonicotinoid insecticides, such as clothianidin (CAS: 210880-92-5) . The thiazole moiety enhances binding affinity to insect nicotinic acetylcholine receptors, while the dimethylamine group improves systemic mobility in plants .
Pharmaceutical Building Blocks
The compound’s utility extends to antiviral and antibacterial agents. For example, Patent US10351556B2 describes its incorporation into a bicyclic heptene lactam derivative, a potent inhibitor of bacterial penicillin-binding proteins. The amine group facilitates salt formation, enhancing solubility in solid dispersions for oral delivery .
Recent Advances and Future Directions
Recent patents highlight innovations in formulation technology. For instance, solid dispersions of thiazole-containing amines with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) improve bioavailability by inhibiting crystallization . Additionally, catalytic asymmetric synthesis methods are emerging to produce enantiomerically pure derivatives for targeted therapies .
Future research should prioritize eco-friendly synthetic routes and detailed toxicological profiling to meet regulatory standards for agricultural and pharmaceutical use.
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